5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt
Overview
Description
5’-Amino-5’-deoxyadenosine p-toluenesulfonate salt is a chemical compound with the empirical formula C10H14N6O3 · C7H8O3S and a molecular weight of 438.46. It is a derivative of adenosine, where the 5’-hydroxyl group is replaced by an amino group, and it is combined with p-toluenesulfonic acid to form a salt. This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
The synthesis of 5’-Amino-5’-deoxyadenosine p-toluenesulfonate salt typically involves the modification of adenosine. The process includes the selective protection of the hydroxyl groups, followed by the introduction of the amino group at the 5’ position. The final step involves the formation of the p-toluenesulfonate salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5’-Amino-5’-deoxyadenosine p-toluenesulfonate salt undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary based on the desired outcome.
Major Products: The products formed depend on the specific reactions and conditions, but they often include modified nucleosides and nucleotides.
Scientific Research Applications
5’-Amino-5’-deoxyadenosine p-toluenesulfonate salt is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of nucleoside analogs.
Biology: The compound is used in studies involving nucleic acid interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5’-Amino-5’-deoxyadenosine p-toluenesulfonate salt involves its interaction with molecular targets such as enzymes and nucleic acids. The amino group at the 5’ position allows for specific binding interactions, which can modulate the activity of enzymes or alter nucleic acid structures. These interactions are crucial for its applications in research and drug development.
Comparison with Similar Compounds
5’-Amino-5’-deoxyadenosine p-toluenesulfonate salt can be compared with other nucleoside analogs, such as:
5’-Deoxyadenosine: Lacks the amino group at the 5’ position.
5’-Amino-5’-deoxyuridine: Similar structure but with a uracil base instead of adenine.
5’-Amino-5’-deoxycytidine: Contains a cytosine base instead of adenine.
The uniqueness of 5’-Amino-5’-deoxyadenosine p-toluenesulfonate salt lies in its specific structure, which provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3.C7H8O3S/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14);2-5H,1H3,(H,8,9,10)/t4-,6-,7-,10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAONEXDJAQJJU-MCDZGGTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555928 | |
Record name | 5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81090-75-7 | |
Record name | 5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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